molecular formula C10H7NaO2 B2707898 2-(Sodiooxymethylene)indan-1-one CAS No. 1344812-11-8

2-(Sodiooxymethylene)indan-1-one

Cat. No.: B2707898
CAS No.: 1344812-11-8
M. Wt: 182.154
InChI Key: WIBQGNOSLLZCQA-UHFFFAOYSA-M
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Description

2-(Sodiooxymethylene)indan-1-one is a functionalized indanone derivative of significant interest in synthetic organic chemistry. Indanone scaffolds are prominent in pharmaceutical research, serving as key intermediates for synthesizing a variety of active compounds . This particular reagent, featuring a sodiooxymethylene group at the 2-position, is primarily valued for its application in carbon-carbon bond-forming reactions. Researchers utilize it as a versatile synthetic building block for the construction of more complex molecular architectures, potentially in the development of novel pharmaceuticals and organic materials. The compound is offered with a guaranteed high level of purity to ensure consistency and reliability in experimental results. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use under any circumstances.

Properties

IUPAC Name

sodium;(E)-(3-oxo-1H-inden-2-ylidene)methanolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBQGNOSLLZCQA-WVLIHFOGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Sodiooxymethylene)indan-1-one typically involves the reaction of indan-1-one with sodium methoxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(Sodiooxymethylene)indan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(Sodiooxymethylene)indan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Sodiooxymethylene)indan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies using density functional theory and other computational methods have provided insights into its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1H-NMR Chemical Shifts (δ, ppm):

  • This compound: Expected downfield shifts for enolic protons (δ 5.5–6.5) due to resonance stabilization (inferred from analogous enolates) .
  • 2-(Furan-2-ylmethylene)indan-1-one : H2 and H3 protons at δ 7.63 (d, J = 16.1 Hz) and 8.03 (d, J = 16.1 Hz), indicating trans-coupling .
  • 2-(4-Methoxybenzylidene)indan-1-one : Methoxy protons at δ 3.87 (s); aromatic protons at δ 6.92–7.67 .
  • IPX-18 : Methyl groups at δ 2.35 (s) and 2.40 (s); benzylidene protons at δ 7.41–7.67 .

IR Spectroscopy (ν, cm⁻¹):

  • All compounds exhibit strong C=O stretches near 1680–1720 cm⁻¹. Electron-withdrawing groups (e.g., nitro in 5f) shift ν(C=O) to higher frequencies (1715 cm⁻¹), while electron-donating groups (e.g., dimethylamino in ) reduce it to ~1670 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(Sodiooxymethylene)indan-1-one, and how can reaction efficiency be optimized?

  • Answer : The compound is typically synthesized via Claisen–Schmidt condensation, where indan-1-one reacts with a substituted benzaldehyde under basic conditions. For optimization:

  • Use solvent-free conditions to enhance reaction rates and reduce side products (e.g., NaOH as a catalyst) .
  • Monitor reaction progress via mass spectrometry (MS) to track intermediates and confirm product formation .
  • Adjust stoichiometry ratios (e.g., 1:1.2 for indan-1-one:aldehyde) to maximize yield. Crude product yields can exceed 90% under optimized conditions .

Q. How can the molecular structure of this compound be verified experimentally?

  • Answer : Employ X-ray crystallography to resolve the crystal structure. Key steps include:

  • Growing single crystals via slow evaporation in ethanol or DCM.
  • Refinement using SHELXL for small-molecule crystallography, ensuring accurate bond length/angle measurements (e.g., C=C bond ~1.348 Å for E-configuration) .
  • Validate with computational tools (e.g., ORTEP-3) for 3D visualization and hydrogen-bonding network analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : Assign peaks for the indanone core (e.g., carbonyl carbon at ~200 ppm in 13C^{13}\text{C} NMR) and substituents .
  • UV-Vis : Identify π→π* transitions in the 300–400 nm range, influenced by substituent electronic effects .
  • FT-IR : Confirm carbonyl stretch (~1700 cm1^{-1}) and C=C aromatic vibrations .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound derivatives?

  • Answer :

  • Solvent dipolarity/polarizability (e.g., measured by Kamlet–Taft parameters) significantly affects hyperpolarizability. Polar solvents stabilize charge-transfer states, enhancing nonlinear optical (NLO) responses .
  • Bromine substitution at specific positions alters electron density distribution, which can be modeled via DFT calculations (e.g., B3LYP/6-311++G** basis set) to predict absorption maxima shifts .

Q. How can discrepancies in reported synthesis yields (e.g., 70% vs. 95%) be systematically addressed?

  • Answer :

  • Controlled Variables : Standardize catalyst concentration, temperature (±2°C), and reaction time.
  • Analytical Validation : Use HPLC to quantify purity and identify side products (e.g., unreacted aldehyde) .
  • Replication : Compare solvent-free vs. solvent-based protocols; higher yields are often achieved in solvent-free systems due to reduced hydrolysis .

Q. What strategies are effective for resolving crystallographic ambiguities in derivatives with flexible substituents?

  • Answer :

  • High-Resolution Data : Collect data at 100 K to minimize thermal motion artifacts .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Computational Support : Validate torsion angles with molecular dynamics simulations (e.g., AMBER) .

Q. How can the biological activity of this compound derivatives be evaluated in vitro?

  • Answer :

  • Target Screening : Use kinase inhibition assays (e.g., EGFR or CDK2) with IC50_{50} determination via fluorescence polarization .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa) using MTT assays, comparing EC50_{50} values to reference drugs .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement ; CCDC databases for structural comparisons .
  • Computational Modeling : Gaussian 16 for DFT studies on NLO properties ; PyMOL for visualizing supramolecular interactions .
  • Synthesis Protocols : Green chemistry principles for solvent-free synthesis ; MS-guided reaction optimization .

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